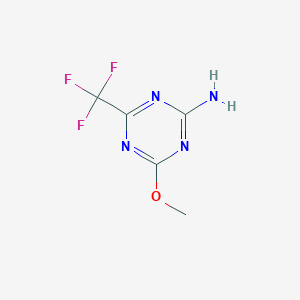

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4O/c1-13-4-11-2(5(6,7)8)10-3(9)12-4/h1H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVMLDILWYLGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201198 | |

| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5311-05-7 | |

| Record name | 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5311-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005311057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride, methanol, and trifluoromethylamine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.

Step-by-Step Process:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-deficient nature of the triazine ring.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted triazines, while hydrolysis can produce simpler amine and methoxy derivatives.

Scientific Research Applications

Chemistry

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: Acts as a reagent for constructing more intricate organic compounds.

- Reactions: Engages in nucleophilic substitution reactions due to the electron-deficient nature of the triazine ring.

Biology

Research indicates that this compound exhibits significant biological activities:

- Herbicide Activity: It inhibits acetolactate synthase (ALS), disrupting the biosynthesis of branched-chain amino acids essential for plant growth. This property is leveraged in agricultural applications to control weed growth effectively.

| Biological Activity | Mechanism |

|---|---|

| Herbicide | ALS inhibition leading to stunted plant growth |

Medicine

The compound is under investigation for its potential medicinal properties:

- Antimicrobial Properties: Studies suggest it may possess antimicrobial effects against various pathogens.

- Drug Development: It is being explored as a scaffold for designing new pharmaceuticals targeting specific diseases.

Industrial Applications

In industrial contexts, this compound finds applications in:

- Agrochemicals: Used as an active ingredient in herbicides.

- Dyes and Pigments: Its chemical properties allow it to be incorporated into dyes for textiles and materials.

| Industrial Use | Description |

|---|---|

| Agrochemicals | Active ingredient in herbicides |

| Dyes | Used in textile dye formulations |

Case Studies

-

Herbicide Development:

- A study demonstrated that formulations containing this compound effectively controlled specific weed species in agricultural settings. The mechanism involved ALS inhibition led to significant reductions in weed biomass compared to untreated controls.

-

Antimicrobial Research:

- In vitro studies assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated notable inhibition zones, suggesting potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit certain enzymes or interact with nucleic acids, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Substituent Effects on Physical and Chemical Properties

The triazine scaffold allows diverse substitutions, leading to variations in molecular weight, polarity, and biological activity. Below is a comparative analysis of substituent effects:

Table 1: Substituent Comparison and Key Properties

Key Observations:

- Electronic Effects : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to aryl (e.g., 4-fluorophenyl) or heterocyclic (e.g., thienyl) substituents .

- Steric Effects : Bulky substituents like 4-methylpiperazinyl or cyclohexyl (in unrelated triazines) reduce steric accessibility, affecting receptor binding . The trifluoromethyl group in the target compound balances moderate bulk with electronic effects.

- Synthetic Accessibility : Methoxy and trifluoromethyl groups are typically introduced via nucleophilic substitution and fluorination, respectively, contrasting with complex amine couplings seen in antileukemic derivatives .

Pesticidal Activity

The target compound’s role as a tritosulfuron metabolite underscores its relevance in agriculture. The trifluoromethyl group enhances herbicidal activity by interfering with plant acetolactate synthase (ALS), a mechanism shared with other sulfonylurea herbicides . In contrast, triazines with piperazinyl or aryl groups (e.g., H4 receptor antagonists) target mammalian enzymes, highlighting substituent-driven selectivity .

Anticancer Activity

4-(4-Methylpiperidino)-6-aryl triazines demonstrate antileukemic activity through DNA intercalation or kinase inhibition . The trifluoromethyl group’s electronegativity may reduce DNA affinity compared to planar aryl substituents, explaining the target compound’s absence in anticancer applications.

Stability and Environmental Impact

The trifluoromethyl group confers resistance to hydrolysis and photodegradation, contributing to environmental persistence . Conversely, triazines with labile substituents (e.g., morpholino or methylthio) degrade faster, reducing ecological risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine, and how can purity be maximized?

- Methodology : The compound can be synthesized via nucleophilic substitution on cyanuric chloride derivatives. For example, a two-step approach involves:

Chlorination : React cyanuric chloride with trifluoromethyl-substituted nitriles under controlled conditions (e.g., anhydrous THF, 0–5°C) to introduce the trifluoromethyl group .

Methoxy and Amine Functionalization : Sequential substitution with methoxy groups (using sodium methoxide) and amines (e.g., aqueous ammonia or substituted anilines) under reflux in dichloromethane or DMF .

- Purification : Use gradient elution with hexane/ethyl acetate (0–100% ethyl acetate) to isolate the product, achieving >99% purity via UPLC .

Q. How can NMR spectroscopy distinguish structural isomers or impurities in this triazine derivative?

- Methodology :

- ¹H NMR : The methoxy group (–OCH₃) appears as a singlet near δ 3.8–4.0 ppm. Trifluoromethyl (–CF₃) groups show no proton signals but influence nearby peaks via electron-withdrawing effects, causing deshielding of adjacent protons .

- ¹³C NMR : The trifluoromethyl carbon resonates at ~120–125 ppm (quartet, ≈ 270 Hz). The triazine ring carbons appear between 160–170 ppm, with distinct shifts for C-2 (amine-substituted) and C-4/C-6 (methoxy/trifluoromethyl-substituted) .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. methylpiperidine) affect the antileukemic activity of 1,3,5-triazin-2-amine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the methoxy group with bulkier substituents (e.g., 4-methylpiperidine) to enhance lipophilicity and membrane permeability. For example, 6-(4-trifluoromethylphenyl)-4-(4-methylpiperidine)-1,3,5-triazin-2-amine showed IC₅₀ values <10 µM against leukemia cell lines, attributed to improved target binding .

- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electronic properties with activity. Substituents at the 4-position (e.g., piperidine) contribute to hydrophobic interactions, while trifluoromethyl groups enhance metabolic stability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Data Normalization : Account for variations in assay conditions (e.g., cell line specificity, serum concentration). For example, antileukemic activity in Jurkat cells may not correlate with results in K562 cells due to differential receptor expression .

- Meta-Analysis : Cross-reference pharmacological data with structural analogs. If 4-methoxy derivatives show inconsistent antimicrobial activity, evaluate their solubility (via logP calculations) or stability in biological media .

Q. How can computational docking predict the binding affinity of this compound to histamine H4 receptors (H4R)?

- Methodology :

- Ligand Preparation : Optimize the triazine core’s geometry using density functional theory (DFT) to account for electron-withdrawing effects from –CF₃ and –OCH₃.

- Receptor Modeling : Dock the compound into H4R’s active site (PDB: 5YQZ) using AutoDock Vina. Key interactions include hydrogen bonding between the triazine amine and Glu182, and π-π stacking between the trifluoromethylphenyl group and Phe344 .

Q. What analytical techniques validate the stability of this compound under physiological conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS/MS, focusing on hydrolysis of the methoxy group (detected as methanol release) or triazine ring opening .

- Mass Spectrometry : High-resolution MS (HRMS) identifies degradation products. For example, a mass shift of +18 Da indicates hydroxylation, while –CF₃ loss (Δm/z = –69) suggests defluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.